Ytterbium(III)sulfate

概要

説明

Ytterbium(III) sulfate: is a chemical compound with the formula Yb₂(SO₄)₃. It is a salt of ytterbium and sulfuric acid. This compound is primarily used in research and has notable properties such as its solubility in water, which decreases with increasing temperature .

準備方法

Synthetic Routes and Reaction Conditions: Ytterbium(III) sulfate can be synthesized by reacting ytterbium oxide (Yb₂O₃) with sulfuric acid (H₂SO₄). The reaction typically occurs under controlled conditions to ensure the complete dissolution of ytterbium oxide and the formation of ytterbium(III) sulfate.

Industrial Production Methods: Industrial production of ytterbium(III) sulfate involves similar methods but on a larger scale. The process includes the careful handling of raw materials and maintaining optimal reaction conditions to achieve high purity and yield .

化学反応の分析

Types of Reactions: Ytterbium(III) sulfate undergoes various chemical reactions, including:

Oxidation and Reduction: Ytterbium can exist in multiple oxidation states, primarily +2 and +3. The compound can participate in redox reactions where ytterbium transitions between these states.

Substitution Reactions: Ytterbium(III) sulfate can undergo substitution reactions where the sulfate ions are replaced by other anions.

Common Reagents and Conditions:

Oxidation: Reagents such as oxygen or hydrogen peroxide can oxidize ytterbium(II) compounds to ytterbium(III).

Reduction: Reducing agents like hydrogen or zinc dust can reduce ytterbium(III) compounds to ytterbium(II).

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of ytterbium(II) compounds typically yields ytterbium(III) compounds, while reduction of ytterbium(III) compounds yields ytterbium(II) compounds .

科学的研究の応用

Analytical Chemistry

Reagent for Sulfite Determination

Ytterbium(III) sulfate serves as an effective analytical reagent for the determination of sulfites in various samples, including food and beverages. A notable study demonstrated that the formation of a Yb(III)-sulfite complex could be measured through light scattering techniques. This method allows for the detection of sulfites with a dynamic range of 1-250 µg/mL and a detection limit of 0.35 µg/mL, making it suitable for analyzing white wine samples with high precision (relative standard deviation < 6%) . The method's advantage lies in its non-toxicity compared to traditional methods that require hazardous reagents.

Materials Science

Nanoparticle Synthesis

Ytterbium(III) sulfate is utilized in the synthesis of nanoparticles for applications in electronics and photonics. Its ability to form stable colloidal solutions allows for the creation of ytterbium-doped materials, which are critical in developing advanced laser technologies and optical devices. These materials can exhibit unique luminescent properties, making them suitable for use in solid-state lasers and other optoelectronic applications .

Catalysis

Research indicates that ytterbium compounds can act as catalysts in organic reactions, particularly in coupling reactions where divalent lanthanides enhance reaction yields. The use of ytterbium(III) sulfate in these processes has shown promising results, facilitating efficient transformations under mild conditions . This catalytic property is attributed to the electronic structure of ytterbium, which allows it to participate effectively in redox reactions.

Environmental Applications

Removal of Heavy Metals

Ytterbium(III) sulfate has been explored for its potential in environmental remediation, particularly in the removal of heavy metals from aqueous solutions. Studies have demonstrated that Yb(III) ions can effectively bind with contaminants, thereby facilitating their extraction from polluted water sources . This application is particularly relevant given the increasing focus on sustainable practices and pollution control.

Case Studies

作用機序

The mechanism of action of ytterbium(III) sulfate in its various applications involves its ability to interact with other molecules and ions. In biological imaging, for example, ytterbium(III) complexes emit near-infrared light upon excitation, allowing for high-resolution imaging of living cells. The molecular targets and pathways involved in these processes depend on the specific application and the nature of the ytterbium(III) complex used .

類似化合物との比較

Ytterbium(III) chloride (YbCl₃): Used as a Lewis acid catalyst in organic synthesis.

Ytterbium(III) nitrate (Yb(NO₃)₃): Used in various chemical reactions and as a precursor for other ytterbium compounds.

Ytterbium(III) fluoride (YbF₃): Used in dental applications and as an X-ray contrast agent.

Uniqueness: Ytterbium(III) sulfate is unique due to its specific solubility properties and its use in research applications. Its ability to form stable complexes with various ligands makes it valuable in scientific research, particularly in the fields of chemistry and biology.

生物活性

Ytterbium(III) sulfate (Yb₂(SO₄)₃) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by recent studies and data.

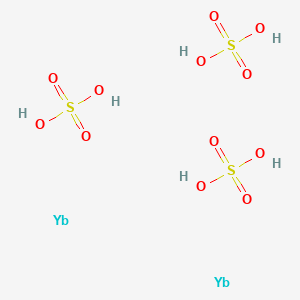

Ytterbium(III) sulfate is a lanthanide compound characterized by its high solubility in water and the ability to form complexes with various biological molecules. Its structure can be represented as:

This compound is often used in various applications, including analytical chemistry and materials science, but its biological implications are becoming increasingly significant.

Antimicrobial Activity

Recent studies have demonstrated that Ytterbium(III) complexes exhibit notable antimicrobial properties. For instance, a study involving Yb(III) complexes showed effective inhibition against various bacterial strains, with a minimum inhibitory concentration (MIC) of 6.9 mg/10 mL for all tested bacteria . The mechanism behind this activity appears to involve the disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity of Ytterbium(III) Complexes

| Bacterial Strain | MIC (mg/10 mL) |

|---|---|

| Staphylococcus aureus (SA) | 6.9 |

| Escherichia coli (EC) | 6.9 |

| Pseudomonas aeruginosa (PA) | 6.9 |

Anticancer Activity

Ytterbium(III) sulfate has also been evaluated for its anticancer properties. In vitro studies have shown that Yb-complexes exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer). The cytotoxic effects were enhanced when these complexes were encapsulated in nanocarriers, indicating a promising avenue for drug delivery systems .

Case Study: Cytotoxicity Evaluation

In an evaluation using the MTT assay, the following results were obtained:

- Cell Lines : MCF-7 and A-549

- Treatment Duration : 24 hours

- Results : The IC50 values indicated effective cytotoxicity at varying concentrations of Yb-complexes.

The biological activity of Ytterbium(III) sulfate can be attributed to its interaction with biomolecules such as DNA and proteins. Studies employing various biophysical methods have shown that Yb-complexes bind to Bovine Serum Albumin (BSA) and fish-salmon DNA (FS-DNA), primarily through hydrophobic interactions and van der Waals forces. This binding leads to DNA cleavage in the presence of oxidizing agents like hydrogen peroxide .

Table 2: Binding Affinity of Yb-Complexes

| Molecule | Binding Site | Interaction Type |

|---|---|---|

| BSA | Site III | Hydrophobic |

| FS-DNA | N/A | Van der Waals |

Toxicological Considerations

While Ytterbium compounds show promising biological activities, their safety profile remains a concern. Research indicates that lanthanides, including ytterbium, may compete with calcium in biological systems, potentially leading to toxicity at high concentrations . However, studies have reported low toxicity levels in animal models over extended periods .

特性

IUPAC Name |

sulfuric acid;ytterbium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O4S.2Yb/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSAVKCEHVNUQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Yb].[Yb] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6O12S3Yb2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。